

MDMB-5Br-INACA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MDMB-5Br-INACA

Cat. No.: B10827571

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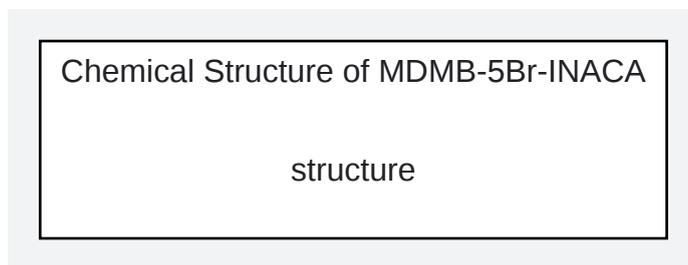
This technical guide provides a comprehensive overview of **MDMB-5Br-INACA**, a synthetic compound that has gained attention primarily as a precursor in the synthesis of potent synthetic cannabinoid receptor agonists. While exhibiting some intrinsic activity, its main role in illicit drug markets is as a key intermediate for producing more active substances. This document details its chemical identity, pharmacological profile, and analytical characterization.

Chemical Identity

MDMB-5Br-INACA is an indazole-3-carboxamide derivative. Its formal chemical nomenclature and structure are foundational to its classification and analysis.

- IUPAC Name: methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2][3][4][5]
- Synonyms: 5Br-MDMB-INACA, MDMB-5-bromo-INACA[2][5]
- Molecular Formula: C₁₅H₁₈BrN₃O₃[1][3][4][5][6][7]
- Molecular Weight: 368.23 g/mol [1][4][6]

Chemical Structure:

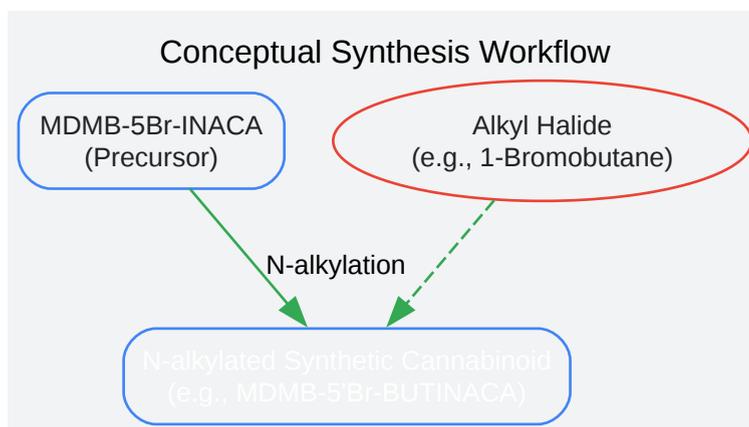


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Caption: 2D chemical structure of **MDMB-5Br-INACA**.

Role as a Synthetic Precursor

A critical aspect of **MDMB-5Br-INACA** is its function as a precursor for creating more potent synthetic cannabinoids.[3][5][7] The core molecule lacks the N-alkyl chain (or "tail") that is characteristic of high-affinity cannabinoid receptor agonists. Illicit manufacturers often perform a final N-alkylation step to convert **MDMB-5Br-INACA** into compounds like MDMB-5'Br-BUTINACA.[1][8] This two-step synthesis approach may be employed to circumvent legal restrictions on fully formed synthetic cannabinoids.[3]



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Caption: Conversion of **MDMB-5Br-INACA** to a potent agonist.

Pharmacological Profile

MDMB-5Br-INACA demonstrates activity as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] However, its potency is significantly lower than its N-

alkylated counterparts, particularly at the CB1 receptor which is primarily responsible for the psychoactive effects of cannabinoids.[1][3]

In Vitro Cannabinoid Receptor Activity

The following table summarizes the in vitro activity of the (S)-enantiomer of **MDMB-5Br-INACA** from β -arrestin 2 recruitment assays.[1]

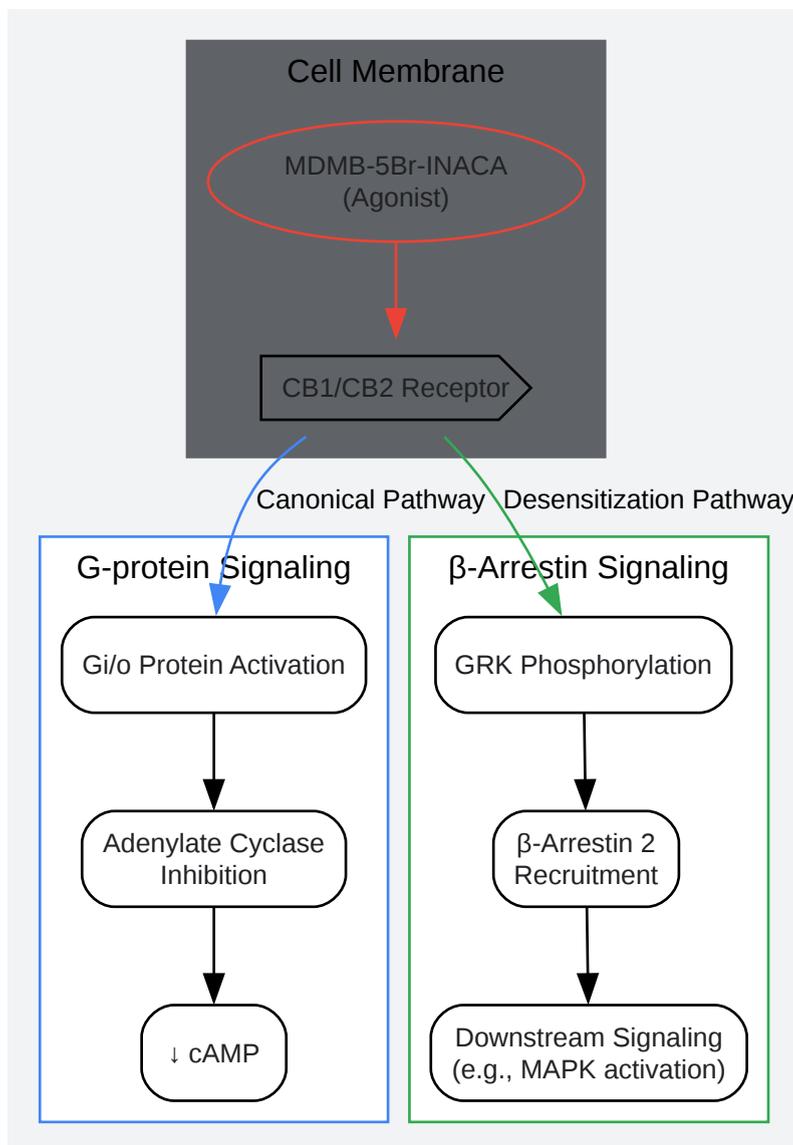
Receptor	Parameter	Value	Reference Compound
CB1	EC ₅₀	2203 nM	CP55,940
Efficacy	360%	CP55,940	
CB2	EC ₅₀	22.5 nM	CP55,940
Efficacy	124%	CP55,940	

Data sourced from in vitro β -arrestin 2 recruitment assays.[1]

The data indicates a 98-fold greater potency at the CB2 receptor compared to the CB1 receptor.[1]

Cannabinoid Receptor Signaling

Activation of cannabinoid receptors by an agonist like **MDMB-5Br-INACA** initiates a cascade of intracellular events. The diagram below illustrates the canonical G-protein-dependent signaling pathway and the β -arrestin pathway, which is relevant to the pharmacological data presented.



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Caption: Simplified cannabinoid receptor signaling pathways.

Analytical Methodologies

The identification and characterization of **MDMB-5Br-INACA** in seized materials or for research purposes rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are commonly employed.[1][2]

Experimental Protocols

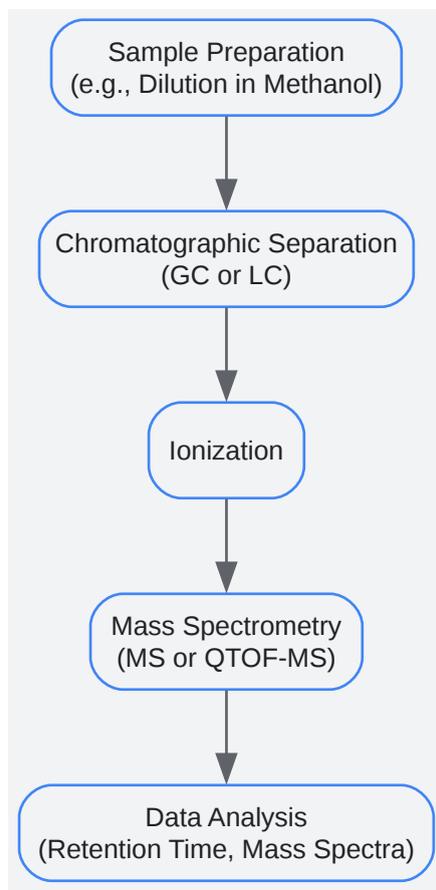
Below are summaries of analytical conditions reported for the analysis of **MDMB-5Br-INACA**.

Gas Chromatography-Mass Spectrometry (GC-MS)[2]

- Instrument: Agilent 5975 Series GC/MSD System
- Column: Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m)
- Carrier Gas: Helium (1.46 mL/min)
- Injection Port Temperature: 265 °C
- Injection Type: Splitless
- Mass Scan Range: 40-550 m/z
- Reported Retention Time: 7.82 min[1][2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[2]

- Instrument: Sciex TripleTOF® 5600+ system[1]
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m)
- Mobile Phase:
 - A: Ammonium formate (10 mM, pH 3.0)
 - B: Acetonitrile with 0.1% formic acid
- Gradient: Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial at 15.5 min
- Injection Volume: 10 μ L
- TOF MS Scan Range: 100-510 Da
- Reported Retention Time: 9.01 min[1][2]



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